molecular formula C18H19BrN2O2 B244904 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide

Katalognummer B244904
Molekulargewicht: 375.3 g/mol
InChI-Schlüssel: JDOACBKTTKGJAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide, also known as BPN-15606, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It is a potent inhibitor of amyloid beta (Aβ) aggregation, which is a hallmark of Alzheimer's disease pathology. BPN-15606 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide works by binding to Aβ and preventing its aggregation into toxic oligomers and fibrils. It also promotes the formation of non-toxic Aβ aggregates, which can be cleared from the brain more easily. 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to increase the clearance of Aβ from the brain by enhancing the activity of microglia, the immune cells responsible for clearing Aβ.
Biochemical and physiological effects:
3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have a good safety profile in preclinical studies. It does not have any significant effects on body weight, food intake, or behavior in animal models. 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to cross the blood-brain barrier and accumulate in the brain, which is important for its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide is its potent inhibitory effect on Aβ aggregation, which makes it a promising candidate for the treatment of Alzheimer's disease. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide. One area of focus is optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. Another area of research is investigating the potential of 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate the precise mechanisms by which 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide exerts its therapeutic effects and to identify potential biomarkers for monitoring its efficacy in clinical trials.

Synthesemethoden

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 3-bromoaniline with pentanoyl chloride to form 3-bromo-N-(pentanoyl)aniline. This intermediate is then reacted with 3-aminobenzamide to form the final product, 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to inhibit Aβ aggregation and reduce Aβ-induced toxicity in vitro. In animal models of Alzheimer's disease, 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has been shown to improve cognitive function and reduce Aβ plaque deposition in the brain.

Eigenschaften

Molekularformel

C18H19BrN2O2

Molekulargewicht

375.3 g/mol

IUPAC-Name

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O2/c1-2-3-10-17(22)20-15-8-5-9-16(12-15)21-18(23)13-6-4-7-14(19)11-13/h4-9,11-12H,2-3,10H2,1H3,(H,20,22)(H,21,23)

InChI-Schlüssel

JDOACBKTTKGJAU-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br

Kanonische SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.